3-Nitrobiphenyl-4-carbaldehyde
Description
3-Nitrobiphenyl-4-carbaldehyde (IUPAC: 3-nitro-[1,1'-biphenyl]-4-carbaldehyde) is a nitro-substituted biphenyl derivative featuring a nitro (-NO₂) group at the third position of one benzene ring and a carbaldehyde (-CHO) group at the fourth position of the adjacent ring. The biphenyl scaffold provides structural rigidity, while the electron-withdrawing nitro group enhances the electrophilicity of the aldehyde, making it reactive in nucleophilic addition and condensation reactions. This compound is primarily utilized in organic synthesis, pharmaceuticals, and materials science as a precursor for Schiff bases, heterocycles, and functionalized polymers .
Properties
Molecular Formula |
C13H9NO3 |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
2-nitro-4-phenylbenzaldehyde |
InChI |
InChI=1S/C13H9NO3/c15-9-12-7-6-11(8-13(12)14(16)17)10-4-2-1-3-5-10/h1-9H |
InChI Key |
LVFRQBMDXZSXOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
3-Nitrobiphenyl-4-carbaldehyde is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization, which can lead to the development of novel compounds with specific biological activities.
| Application | Description |
|---|---|
| Pharmaceutical intermediates | Used to synthesize anti-cancer agents and other therapeutic compounds. |
| Agrochemicals | Serves as a precursor for pesticides and herbicides. |
Medicinal Chemistry
Research has demonstrated that this compound exhibits potential biological activity, making it a candidate for drug development.
Case Study: Anticancer Activity
A study evaluated the effect of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis in HeLa cells (IC50 = 15 µM) and inhibited proliferation in MCF-7 cells (IC50 = 20 µM) through modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via nitroso intermediates |
| MCF-7 | 20 | Inhibition of cell proliferation |
Environmental Applications
The compound has also been studied for its role in environmental chemistry, particularly in the degradation of nitroaromatic pollutants. Its ability to undergo reductive transformations makes it useful in bioremediation processes.
Case Study: Biodegradation
Research involving microbial degradation pathways has shown that certain bacteria can utilize this compound as a carbon source, leading to its breakdown into less harmful products. This highlights its potential application in environmental cleanup efforts.
Comparison with Similar Compounds
4-Nitrobiphenyl
- Key Differences :
- Lacks the reactive aldehyde group, limiting its utility in condensation reactions.
- The nitro group’s electron-withdrawing effect is less impactful on adjacent functional groups compared to 3-Nitrobiphenyl-4-carbaldehyde.
- Primarily used as a chemical intermediate in dye synthesis and polymer production .
4′-(Trifluoromethyl)biphenyl-4-carbaldehyde
- Structure : Biphenyl with a trifluoromethyl (-CF₃) group at the 4′ position and an aldehyde at the fourth position.
- Key Differences: The -CF₃ group is less electron-withdrawing than -NO₂, resulting in reduced electrophilicity of the aldehyde. Enhanced lipophilicity due to the -CF₃ group, making it more suitable for applications in hydrophobic matrices .
1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde
- Structure : Pyrrole ring substituted with a 2-nitrobenzyl group and an aldehyde at the second position.
- Key Differences :
3-Nitrobenzoic Acid
- Structure: Benzene ring with nitro (-NO₂) and carboxylic acid (-COOH) groups at the third position.
- Key Differences :
Comparative Data Table
| Compound | Molecular Formula | Functional Groups | Key Applications | Reactivity Notes |
|---|---|---|---|---|
| This compound | C₁₃H₉NO₃ | -NO₂, -CHO | Organic synthesis, Schiff bases | High aldehyde electrophilicity |
| 4-Nitrobiphenyl | C₁₂H₉NO₂ | -NO₂ | Dye intermediates, polymers | Limited functional versatility |
| 4′-(Trifluoromethyl)biphenyl-4-carbaldehyde | C₁₄H₉F₃O | -CF₃, -CHO | Hydrophobic materials | Moderate aldehyde reactivity |
| 3-Nitrobenzoic Acid | C₇H₅NO₄ | -NO₂, -COOH | Corrosion inhibitors, pharmaceuticals | Acid-base reactivity dominates |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Nitrobiphenyl-4-carbaldehyde, and how can researchers verify the purity of the product?
- Methodology :
- Synthesis typically involves nitration of biphenyl derivatives followed by formylation. A common approach is to use mixed acid (HNO₃/H₂SO₄) for nitration at the 3-position, followed by Vilsmeier-Haack formylation at the 4-position.
- Verification :
- Chromatography : Use HPLC or TLC with a polar stationary phase (e.g., silica gel) and UV detection to confirm single-spot purity.
- Spectroscopy : Compare NMR (¹H/¹³C) and IR spectra with literature data. For example, the aldehyde proton typically appears at δ 9.8–10.2 ppm in ¹H NMR .
- Melting Point : If crystalline, compare observed melting points with published values (if available).
Q. How can researchers determine the crystal structure of this compound, and what software is recommended for refinement?
- Methodology :
- X-ray Crystallography : Grow single crystals via slow evaporation in solvents like ethanol or dichloromethane. Collect diffraction data using a synchrotron or lab-based diffractometer.
- Refinement : Use SHELXL for small-molecule refinement due to its robustness in handling positional and thermal displacement parameters . Validate the structure using CCDC or ICSD databases.
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?
- Methodology :
- Cross-Validation :
- Perform 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and confirm connectivity. For example, HMBC can correlate the aldehyde proton with adjacent aromatic carbons.
- Use computational tools (e.g., DFT calculations in Gaussian or ORCA) to predict NMR shifts and compare with experimental data .
- Sample Purity : Recheck via mass spectrometry (ESI-MS) to rule out impurities or tautomeric forms.
Q. What experimental design strategies are effective for studying the reactivity of the aldehyde group in this compound under varying conditions?
- Methodology :
- Condition Screening :
- Test reactions (e.g., condensation, oxidation) in solvents of differing polarity (DMSO, THF, H₂O) and temperatures (0°C to reflux).
- Monitor progress via in-situ FTIR to track aldehyde C=O stretch (~1700 cm⁻¹) disappearance .
- Mechanistic Probes :
- Isotope labeling (e.g., D₂O exchange) to study proton transfer steps.
- Use sterically hindered substrates to assess electronic vs. steric effects.
Q. How can researchers address discrepancies in crystallographic data when this compound exhibits polymorphism or disordered structures?
- Methodology :
- Data Collection : Optimize crystal growth conditions (e.g., solvent choice, cooling rates) to obtain higher-quality crystals.
- Refinement Tools :
- Apply TWINLAW in SHELXL to model twinned crystals .
- Use PLATON’s ADDSYM to check for missed symmetry in disordered regions.
- Complementary Techniques : Pair XRD with powder diffraction or solid-state NMR to validate bulk crystallinity.
Data Management and Validation
Q. What databases should researchers consult to confirm the novelty of this compound derivatives?
- Methodology :
- Primary Databases :
- SciFinder : Search by structure/substructure and filter by synthesis methods .
- Reaxys : Validate reaction pathways and physicochemical properties.
- Open-Access Resources :
- PubChem : Cross-reference CID, InChIKey, and spectral data .
- CCDC : Check for deposited crystal structures of related compounds.
Q. How should researchers design a kinetic study to investigate the stability of this compound in aqueous vs. organic media?
- Methodology :
- Experimental Setup :
- Prepare buffered solutions (pH 2–12) and organic solvents (acetonitrile, DMF).
- Use UV-Vis spectroscopy to monitor aldehyde degradation (λ_max ~280 nm) over time .
- Data Analysis :
- Apply pseudo-first-order kinetics and Arrhenius plots to determine activation energy.
- Use HPLC-MS to identify degradation byproducts (e.g., nitroso or carboxylic acid derivatives).
Conflict Resolution in Literature
Q. What steps should be taken if reported synthetic yields for this compound vary widely across studies?
- Methodology :
- Reproducibility Checks :
- Replicate procedures using identical reagents (e.g., anhydrous solvents, fresh nitrating agents).
- Quantify side reactions via GC-MS to identify competing pathways (e.g., over-nitration).
- Meta-Analysis : Compare reaction conditions (temperature, catalyst loading) in high-yield vs. low-yield studies to isolate critical variables .
Advanced Characterization Techniques
Q. How can time-resolved spectroscopic methods elucidate transient intermediates in this compound reactions?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
